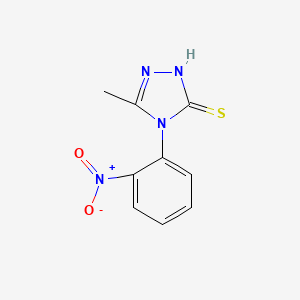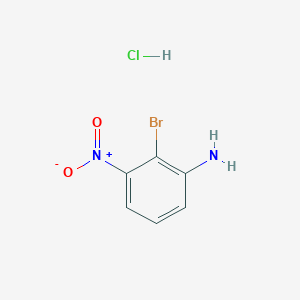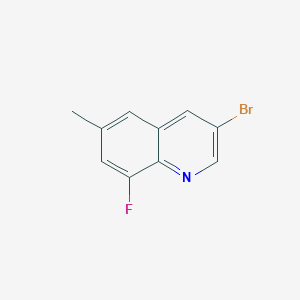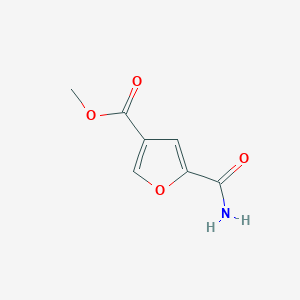
2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide is a compound with the CAS Number: 1803599-01-0 . It has a molecular weight of 230.1 and is typically in the form of a powder . The IUPAC name for this compound is 2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO.BrH/c10-7-4-6-2-1-3-9 (11)8 (6)5-7;/h1-3,7,11H,4-5,10H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is typically in the form of a powder . It has a molecular weight of 230.1 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives :
- 2-Amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide is useful for attaching the (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl group to folic acid analogs, demonstrating its utility in chemical synthesis (Piper, McCaleb, & Montgomery, 1987).
Pharmacology and Receptor Studies :
- Trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and related derivatives have been synthesized and evaluated for their affinity at dopamine D1 and D2 receptors. They showed potential as central D1 agonists (Claudi et al., 1996).
Metabolism Research :
- Studies on the metabolism of 2-aminoindane (2,3-dihydro-1H-inden-2-amine) and its derivatives have provided insights into their in vitro and in vivo metabolic pathways, which is crucial for drug testing and understanding human and animal responses to these compounds (Manier et al., 2019).
Crystallography and Structural Analysis :
- X-ray structure determination has been utilized to understand the stereochemistry of related compounds, aiding in the synthesis and characterization of new molecules for various applications (Nakamura et al., 1976).
Novel Compound Synthesis :
- The creation of naphtho[2,1-d]oxazole compounds from 2-amino-1,4-naphthoquinone under certain conditions showcases the compound's versatility in generating new chemical entities (Van Aeken et al., 2011).
DNA Binding and Biological Activity Studies :
- New chiral Schiff Bases related to 2-amino-2,3-dihydro-1H-inden-2-ol have been synthesized and their interaction with DNA studied. This highlights its relevance in understanding the influence of remote substituents on biological activity (Bora et al., 2021).
NMR Spectroscopy and Chiral Discrimination :
- Thiourea derivatives of compounds like 2-[(1R)-1-aminoethyl]phenol have been compared for their effectiveness as chiral solvating agents in NMR spectroscopy, which is crucial for enantiodiscrimination in chemical analysis (Recchimurzo et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide may also interact with various biological targets.
Mode of Action
It’s known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-amino-2,3-dihydro-1H-inden-4-ol hydrobromide may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives , it’s likely that this compound affects multiple biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it’s likely that this compound has diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
2-amino-2,3-dihydro-1H-inden-4-ol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.BrH/c10-7-4-6-2-1-3-9(11)8(6)5-7;/h1-3,7,11H,4-5,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJGZTBHBKCSEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=C2O)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379331.png)
![benzyl[(2S)-3-methoxybutan-2-yl]amine](/img/structure/B1379336.png)


![tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate](/img/structure/B1379340.png)

![6-Bromo-5-fluorobenzo[d]thiazol-2-amine](/img/structure/B1379342.png)
![2-[(Cyclopropylmethyl)amino]acetic acid hydrochloride](/img/structure/B1379344.png)
![1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1379345.png)



![2-[4-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1379353.png)